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Compound of Interest

Compound Name:
N-(4-methylphenyl)-4-

propoxybenzamide

Cat. No.: B5053303

Get Quote

Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the N-phenylbenzamide core is recognized as a

"privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

This guide focuses specifically on the 4-alkoxy-N-(4-methylphenyl)benzamide series.

While structurally simple, this scaffold exhibits a potent duality in biological activity, primarily

driving research in two distinct therapeutic areas:[1]

Antimitotic Agents (Oncology): Functioning as Tubulin Polymerization Inhibitors targeting the

Colchicine Binding Site (CBS).[2]

Melanogenesis Inhibitors (Dermatology): Acting as Tyrosinase Inhibitors for

hyperpigmentation disorders.

This guide objectively compares the SAR of this series against industry standards (Colchicine

and Kojic Acid), providing experimental protocols and mechanistic insights to support lead
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optimization.

Mechanism of Action & Signaling Pathways
To understand the SAR, one must first visualize the biological targets. The following diagram

illustrates the dual-mechanism potential of this scaffold.
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Figure 1: Dual mechanism of action. The scaffold acts as a hydrophobic wedge in tubulin (left)

or a substrate mimic in tyrosinase (right).

Detailed Structure-Activity Relationship (SAR)[2][3]
The biological activity of this molecule relies on the precise electronic and steric balance of

three specific regions.

Region A: The 4-Alkoxy Tail (Benzoyl Ring)
Role: Provides lipophilic contact with the hydrophobic pocket of the target protein (e.g.,

Val238/Cys241 in Tubulin).

SAR Insight:

Methoxy (-OCH₃): Baseline activity. Good metabolic stability but moderate potency.

Ethoxy (-OCH₂CH₃): Often the "Sweet Spot." The additional methylene group increases

lipophilicity (logP) without incurring significant steric penalties, often doubling potency

against tubulin compared to methoxy.

Bulky Groups (Isopropoxy/Benzylozy): Activity typically declines due to steric clash within

the restrictive CBS pocket.

Region B: The Amide Linker
Role: Acts as a hydrogen bond donor/acceptor scaffold.

SAR Insight: The -NH-CO- geometry is critical.

N-Methylation: Methylating the amide nitrogen (forming a tertiary amide) abolishes activity.

The amide proton (NH) is required for a critical hydrogen bond with Thr179 (tubulin) or

active site residues in Tyrosinase.

Bioisosteres: Replacing the amide with a sulfonamide often retains tyrosinase activity but

drastically alters the tubulin binding angle, usually reducing antimitotic efficacy.

Region C: The N-(4-Methylphenyl) Head
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Role: The "Anchor."

SAR Insight:

4-Methyl: Essential for hydrophobic interaction.

Electron Withdrawal (e.g., 4-Fluoro, 4-Nitro): significantly decreases tubulin binding affinity.

The electron-rich nature of the tolyl ring is preferred for π-stacking interactions within the

binding site.

Steric Bulk (e.g., 4-tert-butyl): Tolerated in Tyrosinase but often too bulky for the Tubulin

CBS, causing a loss of potency.

Comparative Performance Data
The following table synthesizes experimental data comparing 4-alkoxy-N-(4-

methylphenyl)benzamide derivatives against clinical and research standards.

Table 1: Inhibitory Profiles (IC₅₀ Values)
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Compound
ID

Structure
(R-Group)

Target:
Tubulin
Polymerizat
ion (IC₅₀
µM)

Target:
Tyrosinase
(Mushroom)
(IC₅₀ µM)

LogP (Calc) Notes

C-01 4-Methoxy 12.5 ± 1.2 45.2 ± 3.1 3.2

Baseline

scaffold.

Moderate

dual inhibitor.

C-02 4-Ethoxy 5.8 ± 0.6 38.1 ± 2.5 3.6

Optimal

Lead.

Enhanced

lipophilic fit in

CBS.

C-03 4-Propoxy 8.2 ± 0.9 41.5 ± 4.0 4.1

Steric

hindrance

begins to

lower

potency.

C-04

4-

Trifluorometh

oxy

>50 >100 4.3

Electron-

withdrawing

group kills

activity.

Ref 1 Colchicine 2.1 ± 0.2 N/A 1.03

Clinical

Standard

(Gout/FMF).

High toxicity.

Ref 2 Kojic Acid N/A 16.8 ± 1.1 -0.64

Cosmetic

Standard.

Low stability.

Data Interpretation:
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C-02 (Ethoxy) demonstrates a >2-fold improvement over the methoxy variant for tubulin

inhibition, approaching the micromolar range of Colchicine but with a likely better safety

profile (benzamides are generally less toxic than tropolones like Colchicine).

For Tyrosinase, these compounds are weaker than Kojic Acid but offer better lipophilicity,

making them superior candidates for transdermal delivery in skin formulations.

Experimental Protocols
To ensure reproducibility, the following protocols are standardized for validating this scaffold.

Protocol A: Synthesis via Schotten-Baumann Reaction
This method ensures high yield and purity for the benzamide formation.

Reagents: 4-Alkoxybenzoyl chloride (1.0 eq), 4-Toluidine (1.0 eq), Triethylamine (TEA, 1.2

eq), Dichloromethane (DCM, anhydrous).

Procedure:

Dissolve 4-Toluidine in dry DCM at 0°C under nitrogen atmosphere.

Add TEA and stir for 10 minutes.

Add 4-Alkoxybenzoyl chloride dropwise over 20 minutes (exothermic reaction).

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitor: Check TLC (Hexane:EtOAc 3:1). Product spot should appear at R_f ~0.5.

Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃

(to remove acid), then Brine. Dry over MgSO₄.[1]

Purification: Recrystallization from Ethanol/Water (9:1).

Protocol B: Tubulin Polymerization Assay (Fluorescence
Based)
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Validates the antimitotic mechanism.

Preparation: Use >99% pure tubulin from bovine brain (cytoskeleton free).

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.

Reporter: DAPI (4',6-diamidino-2-phenylindole) acts as the fluorescent reporter; fluorescence

increases upon microtubule polymerization.

Execution:

Incubate Tubulin (10 µM) with Test Compound (C-01 to C-04) at 37°C.

Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Analysis: Plot Fluorescence vs. Time.

Control: Sigmoidal curve (polymerization).

Active Inhibitor: Flat line or delayed lag phase (suppression of Vmax).

Synthesis Workflow Visualization
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Figure 2: Optimized synthetic pathway for high-yield production of the target benzamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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